molecular formula C6H7N3O3 B1393850 (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid CAS No. 1160264-44-7

(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid

Cat. No.: B1393850
CAS No.: 1160264-44-7
M. Wt: 169.14 g/mol
InChI Key: NDFKZNWOJRIMHX-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3,5-Diamino-2-cyano-5-oxopent-2-enoic acid is an organic compound characterized by its unique structure, which includes amino, cyano, and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of malononitrile with an appropriate amine under controlled conditions, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2Z)-3,5-Diamino-2-cyano-5-oxopent-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The pathways involved often include modulation of biochemical processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    (2E)-3,5-Diamino-2-cyano-5-oxopent-2-enoic acid: This isomer differs in the configuration around the double bond.

    3,5-Diamino-2-cyano-5-oxopentanoic acid: Lacks the double bond present in (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid.

    3,5-Diamino-2-cyano-5-oxohexanoic acid: Contains an additional carbon in the chain.

Uniqueness: The unique configuration and functional groups of this compound confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-2-3(6(11)12)4(8)1-5(9)10/h1,8H2,(H2,9,10)(H,11,12)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKZNWOJRIMHX-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(C#N)C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C(\C#N)/C(=O)O)/N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Reactant of Route 6
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.